Montelukast Methyl Ketone
Description
Systemic and Common Nomenclatures of Montelukast (B128269) Methyl Ketone
Montelukast Methyl Ketone is identified by several names, reflecting its chemical structure and its relationship to the active pharmaceutical ingredient (API) Montelukast.
Its systematic IUPAC (International Union of Pure and Applied Chemistry) name is (1-((((1R)-3-(2-acetylphenyl)-1-(3-((E)-2-(7-chloroquinolin-2-yl)ethenyl)phenyl)propyl)sulfanyl)methyl)cyclopropyl)acetic acid) . shimadzu.comlcms.czveeprho.com
Commonly, it is referred to as This compound . wiley.combenchchem.comepa.gov This name is derived from the presence of a methyl ketone group on the phenyl ring, a key structural feature that distinguishes it from the parent Montelukast molecule. Other synonyms include Montelukast EP Impurity F and USP Montelukast Related Compound E. wiley.combenchchem.com
| Nomenclature Type | Name |
| Systematic (IUPAC) Name | (1-((((1R)-3-(2-acetylphenyl)-1-(3-((E)-2-(7-chloroquinolin-2-yl)ethenyl)phenyl)propyl)sulfanyl)methyl)cyclopropyl)acetic acid |
| Common Name | This compound |
| Pharmacopeial Synonyms | Montelukast EP Impurity F, USP Montelukast Related Compound E, Montelukast JP Related Substance E |
Classification within Pharmacopeial Standards
Major pharmacopeias have established specific designations for this compound to ensure the quality and purity of Montelukast Sodium.
The United States Pharmacopeia (USP) lists this compound as USP Montelukast Related Compound E . wiley.combenchchem.comarasto.com This classification signifies it as a known impurity that must be monitored and controlled within specified limits in the drug substance and product.
Similarly, the European Pharmacopoeia (EP) identifies this compound as Montelukast EP Impurity F . wiley.comarasto.com This designation is crucial for manufacturers marketing Montelukast in Europe, as they must adhere to the EP's limits for this specific impurity.
In the Japanese Pharmacopoeia (JP), this compound is referred to as Montelukast Related Substance E . lcms.czpmda.go.jp Analytical documentation from instrument manufacturers performing tests according to JP methods confirms the identification of this impurity, and official documents from the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) list the relative retention times for related substances, with "related substance E" corresponding to this compound. lcms.czpmda.go.jp
Distinction from Structurally Similar Compounds and Other Ketones
This compound is one of several related compounds and impurities of Montelukast. A clear distinction based on chemical structure is essential for analytical and quality control purposes.
The primary structural difference between Montelukast and this compound lies in the side chain attached to one of the phenyl rings. In Montelukast, this side chain is a 2-hydroxy-2-propyl group, whereas in this compound, it is a methyl ketone (acetyl) group. shimadzu.comnih.gov
Other key impurities of Montelukast include:
Montelukast Sulfoxide (B87167): This impurity results from the oxidation of the sulfur atom in the thioether linkage of Montelukast, forming a sulfoxide group. benchchem.comarasto.comsimsonpharma.com This change increases the polarity of the molecule.
cis-Montelukast (Impurity G): This is a geometric isomer of Montelukast. While Montelukast has a trans (E) configuration at the styryl double bond, this impurity has a cis (Z) configuration. lcms.czwiley.com
Another related ketone is Montelukast Ketone , which is a precursor in some synthetic routes of Montelukast. However, this compound is an impurity formed from an incomplete reaction or side reaction during the synthesis of Montelukast itself.
Structure
3D Structure
Properties
IUPAC Name |
2-[1-[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+/t32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLOVNSFPNMSRY-OTVRWNPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239556 | |
| Record name | Montelukast methyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937275-23-5 | |
| Record name | Montelukast methyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937275235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Montelukast methyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONTELUKAST METHYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42YE9Y3PHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Properties and Identifiers
Montelukast (B128269) Methyl Ketone is a complex organic molecule. Its identity and chemical characteristics are defined by various physical and chemical properties.
Table 1: Chemical and Physical Properties of Montelukast Methyl Ketone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₄H₃₂ClNO₃S | nih.gov |
| Molecular Weight | 570.14 g/mol | lgcstandards.commedkoo.com |
| Exact Mass | 569.1791428 Da | nih.gov |
| Appearance | Light yellow to yellow solid | lgcstandards.com |
| IUPAC Name | 2-[1-[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | nih.govmedkoo.com |
| SMILES | CC(=O)C1=CC=CC=C1CCC@HSCC5(CC5)CC(=O)O | nih.gov |
The compound is known by several synonyms and unique identifiers across different regulatory and chemical databases.
Table 2: Identifiers for this compound
| Identifier Type | Identifier | Source |
|---|---|---|
| CAS Number | 937275-23-5 | chemicalbook.comnih.gov |
| UNII | 42YE9Y3PHY | ontosight.ainih.gov |
| EP Impurity Name | Montelukast sodium specified impurity F | ontosight.ainih.gov |
| USP Impurity Name | Montelukast sodium, methylketone impurity | nih.gov |
| Synonym | (1-((((1R)-3-(2-Acetylphenyl)-1-(3-((E)-2-(7-chloroquinolin-2-yl)ethenyl)phenyl)propyl)sulfanyl)methyl)cyclopropyl)acetic acid | ontosight.aimedkoo.com |
Chemical Synthesis and Formation
Pathways of Formation as a Process-Related Impurity in Montelukast (B128269) Manufacturing
The synthesis of Montelukast is a multi-step process where the formation of impurities is a critical concern for quality control. asianpubs.orggoogle.com Different synthetic routes can lead to different impurity profiles. asianpubs.org Montelukast Methyl Ketone is a known process-related impurity that can emerge during the synthesis of Montelukast. asianpubs.orgysu.am
The core synthesis of Montelukast involves the creation of a tertiary alcohol group (a 2-(1-hydroxy-1-methylethyl)phenyl moiety) on one of the phenyl rings. This is typically achieved through a Grignard reaction on a corresponding methyl ester intermediate. asianpubs.orgsciforum.net The formation of this compound can occur if this conversion is incomplete. A novel reagent, prepared from methylmagnesium chloride and lithium hexamethyldisilazide, has been utilized to convert the methyl ester to the methyl ketone in one step with minimal formation of other impurities under specific reaction conditions. researchgate.net
Furthermore, various synthetic strategies for Montelukast have been developed to improve yield and purity. bohrium.comacs.org However, the chemical instability of Montelukast and its intermediates can influence its industrial production, leading to the formation of various impurities. google.com The specific pathway leading to the methyl ketone impurity involves a side reaction or the use of a starting material where the acetylphenyl group is already present or is formed as a byproduct. The identification and control of such process-related impurities are mandatory to ensure the quality of the final drug substance. asianpubs.org
Degradation Mechanisms Leading to this compound Formation
Montelukast is susceptible to degradation under various stress conditions, including oxidation, light exposure, and hydrolysis. researchgate.netjpionline.orgsemanticscholar.org These degradation pathways can lead to the formation of several impurities, including this compound.
Oxidation is a significant degradation pathway for Montelukast. nih.gov Forced degradation studies using various oxidizing agents have been conducted to understand its stability. When subjected to oxidative stress, such as with 3% hydrogen peroxide, Montelukast shows susceptibility to degradation. jpionline.orgnih.gov The primary and most commonly reported oxidative degradation product is Montelukast sulfoxide (B87167), which results from the oxidation of the thioether linkage. nih.govresearchgate.net Studies have shown that Montelukast degrades to Impurity-A (the sulfoxide) under oxidative conditions. semanticscholar.org While oxidation is a major route of decay, the formation of this compound as a direct result of oxidative stress on the Montelukast molecule itself is not the primary reported outcome. However, some studies have identified a range of degradation products under various oxidative conditions, suggesting complex degradation patterns. nih.gov
Table 1: Oxidative Degradation Studies of Montelukast
| Stressor | Conditions | Major Degradation Product(s) | Reference |
| 3% H₂O₂ | Room Temperature, 10 min | Impurity-A (Sulfoxide) | semanticscholar.org |
| 3% H₂O₂ | Not specified | Montelukast sulfoxide | jpionline.org |
| H₂O₂ solution | 65°C | Montelukast S-oxide | nih.govresearchgate.net |
| Hydrogen peroxide, AIBN, Fe³⁺, Fenton's reagent, O₂ | Normal laboratory light and temperature | Nine degradation products (MTK 1 to MTK 9) including sulfoxides | nih.gov |
| 30% H₂O₂ | 60°C, 5 hours | One degradation product (DP3) | japsonline.com |
Montelukast is known to be sensitive to light. google.comnih.gov Exposure to light, particularly UV radiation, can cause significant degradation. nih.govresearchgate.netiaea.org The most prominent photolytic degradation product is the (Z)-isomer, or cis-isomer, of Montelukast, which is inactive. google.comnih.govresearchgate.net Studies have shown that upon exposure to daylight or UV light, Montelukast in solution readily converts to its cis-isomer. nih.govresearchgate.net In the solid state, exposure to daylight can also lead to the formation of Montelukast S-oxide. nih.govresearchgate.net While photolytic degradation is a significant stability concern, current research primarily points to isomerization and oxidation as the main pathways, with this compound not being reported as a major photoproduct. semanticscholar.orgiosrjournals.org
Table 2: Photolytic Degradation Studies of Montelukast
| Stressor | Conditions | Major Degradation Product(s) | Reference |
| Daylight, UV (254 nm) | In solution | Cis-isomer | nih.govresearchgate.net |
| Daylight | Solid state (unpacked chewable tablets), 2 weeks | Montelukast S-oxide | nih.govresearchgate.net |
| UV radiation (352 nm) | Not specified | Significant degradation, formation of cis-isomer suggested | cleanchemlab.com |
| Sunlight | "Day time" for 3.5 days | Degradation products with different retention times | iosrjournals.org |
Montelukast demonstrates susceptibility to hydrolysis under both acidic and alkaline conditions. jpionline.orgijpsonline.com One study explicitly identifies the formation of this compound (Impurity F) under acidic hydrolysis. semanticscholar.org When subjected to 1.0 M HCl at 85°C for 15 minutes, Montelukast sodium was found to degrade into Impurity F. semanticscholar.org Other studies confirm that Montelukast is sensitive to acidic conditions, leading to the formation of two degradants. jpionline.org
Under alkaline conditions (e.g., 0.1 M NaOH), Montelukast also degrades, though it is reported to be highly stable in NaOH solution at 65°C in one study. jpionline.orgnih.govresearchgate.net Another study, however, reported degradation in 5 M NaOH at 85°C, but did not observe the formation of the methyl ketone impurity under these basic conditions. semanticscholar.org
Table 3: Hydrolytic Degradation Studies of Montelukast
| Stressor | Conditions | Degradation Product(s) | Reference |
| 1.0 M HCl | 85°C, 15 min | Impurity-F (this compound) | semanticscholar.org |
| 0.1 M HCl | 100°C, 30 min | ~20% degradation, products at different retention times | iosrjournals.org |
| 0.1 N HCl | Not specified | Two degradants | jpionline.org |
| 5 M NaOH | 85°C, 120 min | Degradation observed, but not to Impurity F | semanticscholar.org |
| 0.1 M NaOH | 100°C, 3 hrs | ~20% degradation | iosrjournals.org |
Studies on the thermal stability of Montelukast have shown that it is relatively stable under some conditions, while degrading under others. semanticscholar.org In one study, no degradation was observed when Montelukast sodium was heated at 80°C for 120 hours. semanticscholar.org Another study reported that both Montelukast and its combination drug product were stable under thermal stress. japsonline.com However, when stored at 40°C/75% RH for 6 months, the major degradation product detected in the tablet dosage form was Montelukast S-oxide. nih.govresearchgate.net There is currently no direct evidence from the reviewed literature to suggest that this compound is a significant thermal degradation product.
Synthetic Routes for this compound Reference Standard Preparation
To accurately quantify process-related impurities and degradation products, pure reference standards are essential. asianpubs.org The synthesis of this compound as a reference standard has been reported in the literature. asianpubs.org
One synthetic approach involves the use of a key intermediate, styrene (B11656) thioether, which is then oxidized. For instance, a solution of a styrene thioether intermediate can be treated with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) to yield oxidized products. asianpubs.org
Another potential route involves modifying the synthesis of Montelukast itself. A key step in one of the syntheses of Montelukast is the conversion of a methyl ester to a tertiary alcohol. ysu.am A specific reagent prepared from methylmagnesium chloride and lithium hexamethyldisilazide can be used to convert a methyl ester intermediate directly to the corresponding methyl ketone. researchgate.netresearchgate.net This provides a direct method for preparing the this compound impurity. The synthesis scheme would involve reacting the appropriate ester precursor of Montelukast with this reagent to yield the desired ketone.
The general approach for synthesizing impurities often involves:
Identifying a suitable precursor from the main synthetic pathway of the parent drug.
Modifying a reaction step to favor the formation of the impurity.
Purifying the resulting compound using techniques like column chromatography to obtain a pure reference standard. asianpubs.org
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Detection
Chromatography, particularly high-performance liquid chromatography (HPLC), is the cornerstone for the analysis of Montelukast (B128269) and its related substances, including Montelukast Methyl Ketone. These methods offer the high resolution and sensitivity required to separate structurally similar compounds.
The development of a robust and validated HPLC method is essential for the reliable determination of this compound. Method development focuses on achieving optimal separation of the impurity from the main component and other related substances. Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is accurate, precise, specific, and robust. researchgate.netimpactfactor.org
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely applied technique for impurity profiling of Montelukast bulk drug and its formulations. nih.govijpronline.comsemanticscholar.org This methodology is effective in separating Montelukast from its various process and degradation impurities, including the non-polar this compound. nih.govsemanticscholar.org Stability-indicating RP-HPLC methods have been developed that can separate the API from degradation products formed under stress conditions such as acid hydrolysis, oxidation, and photolysis. researchgate.netsemanticscholar.org
These methods are crucial for quality control, allowing for the precise quantification of impurities to ensure they remain within pharmaceutically acceptable limits. ijpronline.com The specificity of these methods ensures that the peaks corresponding to Montelukast and its impurities are well-resolved from each other. semanticscholar.org
The success of the RP-HPLC separation hinges on the careful selection and optimization of the stationary and mobile phases.
Stationary Phases: C18 (octadecylsilane) and C8 (octylsilane) columns are the most commonly used stationary phases for this analysis. nih.govijpronline.comnih.govresearchgate.net These non-polar stationary phases provide effective retention and separation of Montelukast and its related compounds. For instance, an Atlantis dC18 (250 x 4.6 mm, 5 µm) column has been successfully used to separate the drug from process impurities and degradation products. semanticscholar.org
Mobile Phase Compositions: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. impactfactor.orgijpcbs.com The aqueous phase is often a buffer, such as phosphate (B84403) or ammonium (B1175870) acetate (B1210297), with its pH adjusted to optimize the ionization and retention of the analytes. nih.govijpronline.comnih.gov For example, a mobile phase of acetonitrile and 1 mM sodium acetate buffer (pH 6.3) in a 90:10 v/v ratio has been used for the estimation of Montelukast. nih.govijpsonline.com Another method utilized a mixture of ammonium acetate buffer and methanol in an 85:15 v/v ratio. ijpcbs.com
The table below summarizes various optimized chromatographic conditions reported for the analysis of Montelukast and its impurities.
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Sunfire C18 (250x4.6 mm, 5 µm) | Acetonitrile and 1 mM Sodium Acetate buffer (pH 6.3) (90:10 v/v) | 1.5 | 285 |
| Phenomenex C8 (250x4.6 mm, 5 µm) | Acetonitrile and Acetate buffer (pH 3) (65:35 v/v) | 1.0 | 222 |
| Hypersil BDS C18 | 2mM Ammonium Acetate buffer and Acetonitrile (Gradient) | 0.8 - 1.0 | 275 |
| Atlantis dC18 (250x4.6 mm, 5 µm) | Aqueous 0.1% Orthophosphoric Acid and Water:Acetonitrile (5:95 v/v) (Gradient) | 1.5 | 225 |
This table presents a compilation of data from multiple research studies. ijpronline.comsemanticscholar.orgnih.govresearchgate.net
To achieve a comprehensive separation of all impurities, which may have a wide range of polarities, gradient elution methods are frequently developed. nih.govsemanticscholar.org A gradient method involves changing the composition of the mobile phase during the chromatographic run. This approach allows for the elution of weakly retained compounds early in the run, while providing sufficient organic solvent strength to elute strongly retained compounds, like this compound, in a reasonable time with good peak shape. semanticscholar.org
For example, a gradient LC method employing an aqueous solution of 0.1% orthophosphoric acid (Solution A) and a mixture of water and acetonitrile (5:95 v/v) (Solution B) has been effectively used. researchgate.netsemanticscholar.org Such methods are particularly valuable in stability-indicating assays where a complex mixture of degradation products might be present. nih.gov
While HPLC with UV detection is excellent for separation and quantification, it does not provide definitive structural information. shimadzu.com For the unambiguous identification of impurities like this compound, liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool. nih.govglobalresearchonline.net LC-MS provides molecular weight information of the eluting compounds, which is crucial for identifying unknown impurities or confirming the identity of known ones. shimadzu.comglobalresearchonline.net
LC-MS has been used to identify impurities generated during the synthesis and degradation of Montelukast. nih.govjapsonline.com The technique is sensitive enough to detect and identify impurities present at very low levels. globalresearchonline.net
For even greater confidence in structural elucidation, High-Resolution Mass Spectrometry (HRMS) is employed. asianpubs.org HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide highly accurate mass measurements, often to within a few parts per million (ppm). asianpubs.org This level of accuracy allows for the determination of the elemental composition of an impurity, which significantly aids in its structural identification. asianpubs.org
Electrospray ionization (ESI) is a common ionization technique used in the LC-MS analysis of Montelukast and its impurities, with detection often performed in the positive ion mode. asianpubs.orgnih.gov Tandem mass spectrometry (MS/MS) experiments can further provide fragmentation patterns of the impurity, offering detailed structural insights. japsonline.comnih.gov For instance, the ESI-MS/MS of Montelukast shows a characteristic protonated molecular ion at m/z 586.3. japsonline.com Similar analysis of impurities provides unique fragmentation data that helps in piecing together their chemical structures. japsonline.comasianpubs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Identification
Multi-Stage Tandem Mass Spectrometry (MSn) Approaches for Fragmentation Analysis
Multi-stage tandem mass spectrometry (MSn) is a powerful technique used to elucidate the structure of unknown compounds by subjecting ions to multiple stages of fragmentation. In the context of this compound, an ion of the parent molecule (with a molecular weight of 570.14 g/mol ) is first isolated. lgcstandards.compharmaffiliates.com This precursor ion is then fragmented by collision with an inert gas, and the resulting product ions are analyzed. This process can be repeated (MS³) on a specific fragment ion to gain even more detailed structural information.
This fragmentation analysis provides a unique "fingerprint" of the molecule, allowing for its unambiguous identification. The fragmentation pattern is dictated by the molecule's chemical structure, with cleavage occurring at the weakest bonds. For this compound, fragmentation would likely occur at the thioether linkage, the propyl chain, and around the cyclopropane (B1198618) ring, yielding specific product ions that help confirm the identity and structure of the impurity.
Table 1: Plausible MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Neutral Loss |
|---|---|---|
| 570.2 | 484.2 | Loss of the cyclopropyl (B3062369) acetic acid moiety |
| 570.2 | 284.1 | Cleavage at the propyl chain, yielding the quinoline (B57606) vinyl fragment |
| 570.2 | 256.1 | Further fragmentation of the quinoline moiety |
Note: The m/z values are illustrative and based on the compound's structure. Actual values are determined experimentally.
Hybrid Analytical Approaches (e.g., HPLC-UV/MS Coupling) for Comprehensive Impurity Information
To achieve comprehensive impurity profiling, a single analytical technique is often insufficient. Hybrid or hyphenated approaches, most notably High-Performance Liquid Chromatography coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors (HPLC-UV/MS), are widely employed. shimadzu.comnih.gov This combination leverages the strengths of each technique to provide orthogonal information, leading to a more complete understanding of the impurity profile. globalresearchonline.net
The process begins with the HPLC system, which separates Montelukast from its various impurities, including this compound, based on their physicochemical properties. ijpronline.com As the separated compounds elute from the HPLC column, they first pass through the UV detector, which provides quantitative data based on the analyte's light absorbance at a specific wavelength (e.g., 238 nm). globalresearchonline.net Subsequently, the eluent enters the mass spectrometer, which serves as a highly specific and sensitive detector. The MS provides mass-to-charge ratio information, confirming the molecular weight of the eluting compounds and enabling their identification. globalresearchonline.netnih.gov This dual-detection system allows for the simultaneous quantification (from UV) and positive identification (from MS) of impurities in a single analytical run.
Table 2: Roles of Components in an HPLC-UV/MS System
| Component | Function | Information Provided |
|---|---|---|
| HPLC | Separates individual compounds from a mixture. | Retention Time (Rt) |
| UV Detector | Detects and quantifies compounds that absorb UV light. | Chromatographic Peak Area/Height for Quantification |
| MS Detector | Ionizes and separates compounds based on their mass-to-charge ratio. | Molecular Weight, Structural information via fragmentation |
Spectroscopic Techniques for Structural Confirmation (e.g., utilizing MS spectral data)
Structural confirmation of this compound relies heavily on spectroscopic data, with mass spectrometry playing a pivotal role. The initial identification step in an LC-MS analysis provides the molecular weight of the impurity. globalresearchonline.net For this compound, a protonated molecular ion ([M+H]⁺) at an m/z of approximately 570 would be observed in the mass spectrum, corresponding to its chemical formula C₃₄H₃₂ClNO₃S. lgcstandards.compharmaffiliates.com
High-resolution mass spectrometry (HRMS) can provide an even more accurate mass measurement, allowing for the determination of the elemental composition and further solidifying the proposed structure. The fragmentation data obtained from MS/MS experiments, as described in section 4.1.2.2, serves as the final piece of MS-based evidence. By analyzing the fragment ions, analysts can piece together the molecular structure, confirming the presence of key functional groups and their connectivity, ultimately leading to a confident structural assignment of the impurity. shimadzu.com While techniques like NMR and IR are definitive for structural elucidation, they require isolation of the impurity; MS and MSn data provide substantial structural information without the need for isolation. globalresearchonline.netnih.gov
Quantitative Analytical Parameters for this compound
Once identified, it is crucial to accurately quantify the levels of this compound. This requires the validation of analytical methods by establishing key quantitative parameters.
Linearity and Calibration Curve Establishment
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. To establish linearity for this compound, a series of solutions with known concentrations of the impurity standard are prepared and analyzed. A calibration curve is then constructed by plotting the instrument response (e.g., peak area from HPLC-UV) against the concentration. nih.gov
The relationship is assessed using linear regression analysis, and the resulting correlation coefficient (r) or coefficient of determination (R²) is calculated. For the method to be considered linear, the R² value should typically be greater than 0.99. ijpronline.comnih.gov This ensures that the concentration of the impurity can be accurately calculated from its measured response.
Table 3: Example Linearity Data for an Impurity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.1 | 5,250 |
| 0.5 | 25,100 |
| 1.0 | 50,500 |
| 2.5 | 125,800 |
| 5.0 | 252,000 |
| Linear Regression Output | Value |
| Slope | 50,250 |
| Intercept | 150 |
Determination of Relative Response Factor (RRF)
The Relative Response Factor (RRF) is a critical parameter used to quantify impurities when a certified reference standard of the impurity is not available for daily analysis. rasayanjournal.co.in The RRF corrects for the difference in detector response (e.g., UV absorbance) between the active pharmaceutical ingredient (API) and the impurity at the same concentration. rasayanjournal.co.in
The RRF is determined experimentally by comparing the slopes of the calibration curves of Montelukast and this compound. rasayanjournal.co.in
RRF = (Slope of Impurity) / (Slope of API)
Once established, this factor can be used to calculate the concentration of the impurity in a sample using the response of the Montelukast standard, simplifying routine quality control testing. Pharmacopoeias often state that if an RRF value is outside the range of 0.8 to 1.2, it must be used for accurate quantification. rasayanjournal.co.in
Studies on Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method.
LOD : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.
LOQ : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
These values are typically determined based on the signal-to-noise (S/N) ratio of the chromatographic peak, where the LOD corresponds to an S/N ratio of approximately 3:1 and the LOQ corresponds to an S/N ratio of about 10:1. nih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. nih.gov For pharmaceutical impurities, the LOQ must be low enough to accurately measure the impurity at its specification limit. nih.gov For Montelukast impurities, LOQ values are often in the range of 0.015-0.03 μg/mL. nih.gov
Specificity and Selectivity Assessments in Complex Matrices
The specificity and selectivity of an analytical method ensure that the measurement of the analyte of interest, in this case, this compound, is not affected by the presence of other components in the sample matrix. In the context of pharmaceutical analysis, these matrices can be complex, containing the active pharmaceutical ingredient (API), excipients, and other potential impurities or degradation products.
A key approach to demonstrating specificity is through forced degradation studies. In these studies, Montelukast sodium is subjected to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products. A validated stability-indicating and LC-MS compatible method has demonstrated the separation of this compound from the parent drug and other known impurities like the sulfoxide (B87167), cis-isomer, and Michael adducts. iajps.com
To confirm the method's selectivity, a solution containing a placebo (all the formulation components except the API) and a blank (diluent) are injected into the chromatographic system. The resulting chromatograms should show no interfering peaks at the retention time of this compound. iajps.com Furthermore, a mixture of all known impurities is often "spiked" into the sample solution to ensure that each impurity, including this compound, is well-resolved from the others. iajps.com
The use of a photodiode array (PDA) detector is a powerful tool in assessing peak purity. For the this compound peak, the purity angle should be less than the purity threshold, indicating that the peak is spectrally homogeneous and not co-eluting with any other substance. iajps.com This is particularly crucial in complex matrices like chewable tablets, where excipients could potentially interfere with the analysis. iajps.com
The following table summarizes the findings of a forced degradation study for Montelukast sodium, which helps in establishing the specificity of the analytical method for its impurities, including this compound.
| Stress Condition | % Degradation of Montelukast Sodium | Peak Purity of Montelukast |
| Acid Degradation (1N HCl at 60°C for 30 min) | 4.7% | Pure (Purity Angle < Purity Threshold) |
| Alkali Degradation (1N NaOH at 60°C for 30 min) | 3.9% | Pure (Purity Angle < Purity Threshold) |
| Oxidative Degradation (6% H₂O₂ at RT for 30 min) | 12.1% | Pure (Purity Angle < Purity Threshold) |
| Thermal Degradation (105°C for 24 hours) | 1.1% | Pure (Purity Angle < Purity Threshold) |
| Photolytic Degradation (UV light for 7 days) | 2.3% | Pure (Purity Angle < Purity Threshold) |
This interactive table is based on data reported in a study on a validated stability-indicating method for Montelukast and its related substances. iajps.com
Utilization of this compound as a Reference Standard
A reference standard is a highly purified compound that is used as a measurement base in analytical chemistry. This compound is utilized as a reference standard for both qualitative and quantitative analyses of Montelukast sodium drug substances and products. It is also referred to as Montelukast Impurity F. pharmaffiliates.com
In qualitative analysis, the reference standard of this compound is used for peak identification in a chromatogram. By comparing the retention time of a peak in the sample chromatogram to that of the injected reference standard, the presence of the this compound impurity can be confirmed.
For quantitative analysis, the reference standard is essential for determining the exact amount of the impurity present. This is often achieved by establishing a Relative Response Factor (RRF). The RRF is a measure of the detector response of an impurity relative to the API. A validated method has established an RRF of 0.80 for this compound relative to Montelukast sodium. iajps.com This factor is then used to calculate the concentration of the impurity in a sample without the need for a separate calibration curve for the impurity itself, which is particularly useful for routine quality control testing.
The availability of well-characterized reference standards for impurities like this compound is crucial for pharmaceutical manufacturers to control their production processes and ensure that the final product meets the stringent purity requirements set by regulatory authorities. The use of such standards is a fundamental aspect of Good Manufacturing Practices (GMP).
The following table provides key information for this compound and other related impurities of Montelukast, which are important for their use as reference standards in analytical testing.
| Compound Name | Impurity Designation | Relative Response Factor (RRF) | Limit of Quantification (LOQ) (ppm) |
| Montelukast Sulfoxide | Impurity C | 0.86 | 0.3067 |
| Montelukast cis-Isomer | - | 1.31 | 0.7011 |
| Montelukast Michael Adduct | Impurity D/F Mix | 1.24 | 0.541 |
| This compound | Impurity F | 0.80 | 0.5092 |
| Montelukast Methyl Styrene (B11656) | Impurity B | 1.19 | 0.3015 |
This interactive table is based on data reported in a study on a validated stability-indicating method for Montelukast and its related substances. iajps.com
Stability and Degradation Kinetics
Forced Degradation Studies (FDS) of Montelukast (B128269) and Related Substances
Forced degradation studies of Montelukast have been conducted under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines. These studies are instrumental in developing stability-indicating analytical methods and understanding the degradation pathways. While much of the published literature focuses on Montelukast itself, the behavior of its impurities, such as Montelukast Methyl Ketone, under these conditions is of significant interest for ensuring the quality and safety of the drug product.
Montelukast has demonstrated susceptibility to degradation under acidic conditions. asianpubs.org Studies have shown that when subjected to acid hydrolysis, for instance with 1M HCl, a notable degradation of Montelukast occurs. rroij.com One of the degradation products identified under acidic stress is Montelukast Impurity F, also known as this compound. scite.ai The acidic environment can catalyze the hydrolysis of certain functional groups within the Montelukast molecule, leading to the formation of this ketone impurity. The extent of degradation is dependent on the acid concentration, temperature, and duration of exposure.
Table 1: Summary of Montelukast Degradation under Acidic Stress
| Stress Condition | Observation | Key Degradation Product(s) |
| 1M HCl | Significant degradation | This compound |
| 0.1N HCl, 2 hr, RT | Two degradants observed | Not specified |
This table is based on data from forced degradation studies of Montelukast.
Under alkaline conditions, Montelukast has also been found to be unstable. Treatment with bases like 1M NaOH leads to the formation of degradation products. rroij.com While specific details on the formation of this compound under alkaline stress are not extensively documented in publicly available literature, the general susceptibility of Montelukast to base-catalyzed reactions suggests that various degradation pathways are possible. One study indicated that Montelukast is susceptible to basic conditions, leading to degradation. ajpaonline.com
Table 2: Summary of Montelukast Degradation under Alkaline Stress
| Stress Condition | Observation |
| 1M NaOH | Degradation observed |
| 0.5 M NaOH, 60°C, 2 hr | 17.61% degradation of Montelukast |
This table is based on data from forced degradation studies of Montelukast.
Oxidative stress, typically induced by agents like hydrogen peroxide (H2O2), has a significant impact on the stability of Montelukast. rroij.com The thioether linkage in the Montelukast molecule is particularly prone to oxidation, leading to the formation of Montelukast sulfoxide (B87167) as a major degradation product. researchgate.netnih.gov This sulfoxide is a well-documented impurity and metabolite of Montelukast. umed.pl Studies have shown that the rate of oxidative degradation follows first-order kinetics. rroij.com While the primary oxidative degradation product is the sulfoxide, the potential for other degradation pathways, including those that might lead to the formation of this compound, cannot be entirely ruled out, although it is not commonly reported as a major oxidative degradant.
Table 3: Kinetic Parameters of Oxidative Degradation of Montelukast
| Parameter | Value |
| Reaction Order | First-order |
| Rate Constant (k) | 0.1066 h⁻¹ |
| Half-life (t₁/₂) | 6.6151 hr |
| Time to 90% potency (t₉₀%) | 1.0118 hr |
Data from a study on the oxidative degradation of Montelukast in a chewable tablet formulation. rroij.com
Montelukast is known to be sensitive to light. google.com Exposure to both UV and visible light can lead to photodegradation. The primary photolytic degradation product of Montelukast is its cis-isomer. nih.gov The rate of photodegradation is dependent on the wavelength and intensity of the light source. nih.gov While the formation of the cis-isomer is the most reported photolytic degradation pathway, it is important to consider the potential for other light-induced reactions. Information specifically detailing the formation of this compound under photolytic stress is limited in the reviewed literature.
Table 4: Summary of Montelukast Degradation under Photolytic Stress
| Stress Condition | Observation | Key Degradation Product(s) |
| UV and Visible Light | Sensitive to photodegradation | Montelukast cis-isomer |
| UV radiation (254 nm), 24 hr | Two degradants observed | Not specified |
This table is based on data from forced degradation studies of Montelukast.
Thermal stress can also induce the degradation of Montelukast. Studies have shown that when subjected to dry heat, for example at 105°C for 10 hours, degradation occurs. nih.gov In solution, thermal stress at 65°C showed rapid degradation in acidic and oxidative solutions, with Montelukast S-oxide being a major product. nih.gov The formation of this compound under thermal stress has been mentioned as a possibility, and it is listed as a known impurity that can be monitored in stability studies. scite.ai
Table 5: Summary of Montelukast Degradation under Thermal Stress
| Stress Condition | Observation | Key Degradation Product(s) |
| Dry heat, 105°C, 10 hr | Degradation observed | Not specified |
| 65°C in acidic and H₂O₂ solutions | Rapid degradation | Montelukast S-oxide |
This table is based on data from forced degradation studies of Montelukast.
Elucidation of Degradation Product Profiles and Formation Mechanisms
The elucidation of degradation product profiles is crucial for understanding the complete stability picture of a drug substance. For Montelukast, a number of degradation products have been identified across various stress conditions.
The formation of Montelukast sulfoxide under oxidative conditions is a well-established pathway, involving the oxidation of the sulfur atom in the thioether linkage. umed.pl This can result in two diastereomeric sulfoxides.
The formation of the cis-isomer of Montelukast under photolytic conditions is a result of photoisomerization around the ethenyl double bond. nih.gov
The formation of This compound , also known as Montelukast Impurity F, is believed to occur through the hydrolysis of a precursor or an intermediate in the synthetic pathway of Montelukast, particularly under acidic conditions. scite.airesearchgate.net The precise mechanism likely involves the cleavage of a bond and subsequent rearrangement to form the ketone functionality. While it is a known process-related impurity, its formation as a degradant underscores the importance of controlling the pH and other factors during the manufacturing and storage of Montelukast-containing products.
Further research is required to fully elucidate the degradation kinetics and pathways of this compound itself to gain a more comprehensive understanding of its stability profile.
Influence of Formulation Excipients and Environmental Factors on this compound Formation
The formation of this compound as a degradation product is influenced by various environmental factors, particularly acidic conditions. Forced degradation studies of Montelukast have demonstrated that under acidic stress, Montelukast can degrade to form impurities, including the methyl ketone derivative.
While comprehensive studies detailing the specific influence of a wide range of pharmaceutical excipients on the formation of this compound are limited, the general stability of Montelukast is known to be affected by its formulation components. Excipients can influence the microenvironment within a dosage form, potentially creating conditions that may accelerate the degradation of Montelukast and the subsequent formation of its impurities. For instance, acidic excipients could theoretically contribute to a higher rate of formation of this compound. Compatibility studies of Montelukast with various excipients are crucial to ensure the stability of the final drug product and minimize the formation of degradation products.
The table below summarizes the conditions under which Montelukast and its impurities, including the methyl ketone, have been studied in forced degradation experiments.
| Stress Condition | Observations on Montelukast Degradation | Potential for this compound Formation |
|---|---|---|
| Acidic Hydrolysis | Significant degradation of Montelukast observed. | Identified as a condition leading to the formation of this compound (Impurity F). |
| Basic Hydrolysis | Degradation of Montelukast is observed. | Less prominent compared to acidic conditions. |
| Oxidative Degradation | Formation of other degradation products like Montelukast Sulfoxide is more prominent. | Not typically reported as a primary product of oxidative stress. |
| Thermal Degradation | Degradation is observed at elevated temperatures. | May contribute to the overall impurity profile, but specific data on methyl ketone formation is limited. |
| Photodegradation | Formation of cis-isomer is a major degradation pathway. | Not typically reported as a primary product of photolytic stress. |
Kinetic Studies of this compound Formation and Degradation Rates
The formation of this compound is a result of the degradation of the parent molecule, Montelukast. Therefore, the kinetics of its formation are intrinsically linked to the degradation kinetics of Montelukast under specific conditions. For instance, under acidic conditions where the degradation of Montelukast follows pseudo-first-order kinetics, the rate of formation of this compound would be proportional to the concentration of Montelukast.
The following table outlines the general kinetic observations from forced degradation studies of Montelukast, which provides an indirect understanding of the formation kinetics of its degradation products.
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Reaction Order | The degradation of Montelukast under various stress conditions often follows pseudo-first-order kinetics. | The formation rate of this compound would likely be dependent on the concentration of Montelukast. |
| Rate Constant (k) | The value of the rate constant for Montelukast degradation would be influenced by factors such as temperature, pH, and the presence of catalysts. | A higher rate constant for Montelukast degradation under acidic conditions would imply a faster formation of this compound. |
| Half-life (t½) | The time required for the concentration of Montelukast to reduce to half its initial value. | A shorter half-life of Montelukast under specific stress conditions would correlate with a more rapid appearance of its degradation products, including the methyl ketone. |
Further research is required to establish specific kinetic models and calculate the precise formation and degradation rate constants for this compound under various conditions. Such studies would be invaluable for predicting the shelf-life of Montelukast drug products and for the development of stable formulations.
Biological Activity and Toxicological Research Perspectives
Exploration of Potential Receptor Binding and Pharmacological Effects as an Impurity
As a structurally related compound to Montelukast (B128269), the pharmacological actions of Montelukast Methyl Ketone are presumed to be centered on the cysteinyl leukotriene (CysLT) signaling pathway. The parent compound, Montelukast, functions by selectively binding to the CysLT1 receptor, thereby inhibiting the physiological actions of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄), which are key mediators in the pathophysiology of asthma and allergic rhinitis. drugbank.com
In Vitro Toxicological Assessments
In vitro toxicological studies are essential for characterizing the safety profile of pharmaceutical impurities. These tests evaluate the potential of a compound to cause cellular damage, genetic mutations, or chromosomal damage. While this compound is a known impurity, specific comprehensive toxicological data for this compound are limited in published literature. nih.govdaneshyari.com Most detailed impurity toxicology studies for Montelukast have focused on other impurities, such as the sulfoxide (B87167) impurity, which was observed to exceed qualification limits in some commercial products. nih.govdaneshyari.com
Cytotoxicity Studies in Relevant Cell Lines
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | Result |
|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available |
Genotoxicity and Mutagenicity Evaluations
Genotoxicity testing is crucial for impurities as DNA damage can lead to carcinogenesis. Standard assays include the bacterial reverse mutation test (Ames test) and chromosomal aberration assays in mammalian cells. nih.gov
Bacterial Reverse Mutation Tests: The Ames test is a widely used method to assess the mutagenic potential of a chemical. nih.gov While general toxicological studies are mentioned for Montelukast impurities, specific results from Ames testing of this compound are not reported in the reviewed literature. rroij.com In contrast, the Montelukast sulfoxide impurity was evaluated and found to be non-mutagenic in an Ames MPF Penta I assay. nih.gov
Chromosomal Aberration Assays: These assays evaluate the potential of a substance to induce structural changes in chromosomes. Studies on the sulfoxide impurity of Montelukast in human peripheral lymphocytes found it to be non-genotoxic. nih.gov Separately, a study on the parent drug, Montelukast, reported an increase in structural chromosomal aberrations in the bone marrow cells of mice, suggesting potential genotoxicity for the active ingredient itself under certain conditions. nottingham.ac.uk However, specific chromosomal aberration data for the this compound impurity is not available.
Table 2: Genotoxicity and Mutagenicity Data
| Compound | Test Type | System/Cell Line | Result |
|---|---|---|---|
| This compound | Bacterial Reverse Mutation (Ames) | Data Not Available | Data Not Available |
| This compound | Chromosomal Aberration | Data Not Available | Data Not Available |
| Montelukast Sulfoxide Impurity | Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | Non-mutagenic nih.gov |
| Montelukast Sulfoxide Impurity | Chromosomal Aberration | Human Peripheral Lymphocytes | Non-genotoxic nih.gov |
In Silico Toxicological Predictions and (Q)SAR Analysis
In silico toxicology, including (Quantitative) Structure-Activity Relationship ((Q)SAR) analysis, uses computational models to predict the potential toxicity of chemicals based on their structure. umed.pl This approach is highly valuable for assessing pharmaceutical impurities, as it can provide rapid and cost-effective initial safety assessments.
Regulatory guidelines, such as those from the ICH, encourage the use of in silico methods for evaluating the mutagenicity of impurities. umed.pl For Montelukast, in silico mutagenicity prediction analyses were performed for the sulfoxide impurity using software like Leadscope and ToxTree, both of which predicted the impurity to be non-mutagenic. nih.govresearchgate.net This prediction was subsequently confirmed by in vitro Ames testing. nih.gov
A similar (Q)SAR analysis for this compound would be a logical first step in its toxicological assessment. Such an analysis would compare the structural alerts of the methyl ketone impurity against databases of known toxic compounds to predict its potential for mutagenicity, carcinogenicity, and other toxic endpoints. However, the results of specific in silico toxicological predictions for this compound have not been published in the accessible scientific literature.
Table 3: Summary of Chemical Compounds Mentioned
| Compound Name | CAS Number |
|---|---|
| Montelukast | 158966-92-8 |
| This compound | 937275-23-5 |
| Montelukast Sulfoxide | 1152185-58-4 |
| Leukotriene C₄ (LTC₄) | 72059-93-7 |
| Leukotriene D₄ (LTD₄) | 73836-78-9 |
In-depth Analysis of this compound Reveals a Gap in Publicly Available Research
Despite its relevance as a known impurity of the widely prescribed anti-asthmatic medication Montelukast, a thorough review of scientific literature reveals a significant scarcity of specific biological and toxicological data for the compound this compound.
A comprehensive search of scholarly articles and toxicological databases did not yield specific studies detailing the biological effects or the toxicological research perspectives of this compound. A review on the toxicological studies of Montelukast impurities primarily focused on other derivatives, such as the sulfoxide impurity, which was found to be non-mutagenic and non-genotoxic. rroij.com The same review mentioned "methylketone" as one of several impurities that have been quantified, but it did not provide specific toxicological findings for this compound. rroij.com
One unverified statement from a commercial supplier of chemical reference standards suggests that oral administration of this compound to rats resulted in prolonged retention in the stomach and was associated with an increase in blood pressure and heart rate, among other side effects. However, the primary research supporting these claims could not be located, making it difficult to ascertain the validity and context of these findings.
The absence of detailed, peer-reviewed research on this compound means that a comprehensive discussion on its biological activity, toxicological profile, and the implications of chronic exposure and patient safety cannot be constructed with the scientific rigor and detail required for a specialized article. The creation of data tables with specific research findings is also not feasible due to the lack of quantitative data in the public domain.
Therefore, while the existence of this compound as an impurity is documented, its specific impact on biological systems and its safety profile remain areas that require further investigation and publication within the scientific community to fully understand any potential implications for patient safety.
Regulatory and Quality Control Implications
Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities
The International Conference on Harmonisation (ICH) has established a set of guidelines that are globally recognized for the registration of pharmaceuticals for human use. Specifically, the ICH Q3A(R2) guideline, "Impurities in New Drug Substances," and Q3B(R2), "Impurities in New Drug Products," provide a framework for the reporting, identification, and qualification of impurities. ich.orgpharmaffiliates.com
These guidelines establish thresholds for impurities based on the maximum daily dose of the drug. For an impurity like Montelukast (B128269) Methyl Ketone, these thresholds dictate the level at which it must be reported, identified, and, if necessary, qualified through toxicological studies. The qualification process is essential to establish the biological safety of an individual impurity at the specified level. ich.org
The qualification threshold is the limit above which an impurity must be qualified for its safety. youtube.com For drug substances with a maximum daily dose of up to 2 grams, the identification threshold is typically 0.10%, and the qualification threshold is 0.15%. juniperpublishers.com Given that the acceptance criterion for Montelukast Methyl Ketone in major pharmacopeias is set at not more than 0.10%, it generally falls at or below the identification threshold, meaning that as long as it is controlled within this limit, extensive toxicological qualification may not be required. However, any specified impurity, such as this one, must be monitored and controlled.
Compliance with Pharmacopeial Standards for Montelukast Impurity Limits
Major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide detailed monographs for drug substances and products, which include specific limits for known impurities. This compound is recognized as a specified impurity in these compendia.
In the United States Pharmacopeia (USP) , this compound is listed as "Methylketone impurity" in the Montelukast Sodium monograph. The acceptance criterion for this impurity is explicitly stated as not more than (NMT) 0.10%. ceon.rsdrugfuture.com
In the European Pharmacopoeia (EP) , this same compound is referred to as "Montelukast impurity F". google.comsynzeal.comsciforum.net The monograph for Montelukast Sodium also sets a specific limit for this impurity, which is crucial for ensuring the quality of the drug substance and any corresponding drug product marketed in Europe.
The harmonization of these standards is a continuous effort to ensure consistent quality of medicines across different regions.
Below is a table summarizing the pharmacopeial information for this compound:
| Pharmacopeia | Impurity Name | Acceptance Criterion |
| United States Pharmacopeia (USP) | Methylketone impurity | Not more than 0.10% |
| European Pharmacopoeia (EP) | Montelukast impurity F | - |
Data for the European Pharmacopoeia acceptance criterion was not explicitly found in the provided search results.
Strategies for Impurity Management in Pharmaceutical Development and Manufacturing
Effective management of impurities like this compound is a multi-faceted process that begins in the early stages of pharmaceutical development and extends through to commercial manufacturing. The goal is to develop a robust control strategy that ensures the impurity is consistently maintained at or below its specified limit.
Key strategies include:
Understanding Formation Pathways: A thorough understanding of the synthetic route of Montelukast is crucial to identify the potential steps where this compound could be formed. This includes understanding the starting materials, intermediates, and reaction conditions that might contribute to its generation as a byproduct. google.com
Process Optimization: The synthesis process can be optimized to minimize the formation of the ketone impurity. This may involve adjusting reaction parameters such as temperature, pressure, reaction time, and the choice of solvents and reagents. google.com An improved and scalable process for the production of montelukast has been developed to minimize the content of impurities. researchgate.net
Purification Techniques: Effective purification methods are essential to remove any formed this compound from the final API. Techniques such as crystallization, chromatography, and solvent extractions are commonly employed to achieve the desired purity. google.com The purification process can be particularly important for removing impurities that are difficult to control during the synthesis itself. uspnf.com
Analytical Method Development and Validation: Robust analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are developed and validated to accurately detect and quantify this compound. These methods must be sensitive, specific, and accurate to ensure reliable monitoring of the impurity levels in both the drug substance and the finished product. nih.gov
In-Process Controls: Implementing in-process controls at critical steps of the manufacturing process allows for real-time monitoring of impurity levels. This enables manufacturers to take corrective actions if the level of this compound approaches its limit.
Stability Studies: Forced degradation studies are conducted to understand the conditions under which Montelukast might degrade to form the methyl ketone impurity. d-nb.info This information is vital for establishing appropriate storage conditions and shelf-life for the drug product. researchgate.netnih.gov
Future Research Directions
Development of Advanced Analytical Techniques for Trace-Level Detection and Quantification
The control of impurities in pharmaceutical products is a mandate from regulatory agencies, requiring their levels to be below specific thresholds. asianpubs.org While standard methods like High-Performance Liquid Chromatography (HPLC) are commonly used for impurity profiling of Montelukast (B128269), there is a continuous need for more sensitive and selective analytical techniques. nih.govnih.gov Current methods are effective for known impurities but may lack the resolution and sensitivity required for the detection and quantification of trace-level compounds or novel, unanticipated impurities. researchgate.net
Future research should focus on the development and validation of advanced analytical methodologies. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) offers significantly higher resolution, sensitivity, and speed compared to conventional HPLC. The development of a robust UPLC-MS/MS method would enable the detection of Montelukast Methyl Ketone at parts-per-million (ppm) or even parts-per-billion (ppb) levels. This is particularly crucial for ensuring the safety of the drug substance, as even minute quantities of certain impurities can have potential toxicological implications.
Furthermore, research into novel stationary phases and chiral chromatography techniques could improve the separation of this compound from other closely related impurities, including stereoisomers. researchgate.net The development of such highly sensitive methods is essential for comprehensive quality control, stability studies, and for providing a deeper understanding of the impurity profile of Montelukast.
| Technique | Potential Advantage for this compound Analysis |
| UPLC-MS/MS | Enhanced sensitivity and selectivity for trace-level detection and structural elucidation. |
| Chiral Chromatography | Resolution of potential stereoisomers of the impurity from the API and other related substances. |
| Supercritical Fluid Chromatography (SFC) | A green alternative to normal and reversed-phase LC, offering high-speed and efficient separations. |
| Capillary Electrophoresis (CE) | High separation efficiency and minimal sample/solvent consumption, suitable for complex mixtures. |
Comprehensive Mechanistic Studies of this compound Formation in Varied Environments
Understanding the formation pathways of this compound is fundamental to developing effective control strategies. This impurity can arise during the synthesis of the API or through degradation of the final drug product under various environmental conditions. asianpubs.orgresearchgate.net
One study has indicated that the ketone impurity can be a major byproduct during a specific step in the synthesis of Montelukast, particularly when a Grignard reaction on an ester intermediate is performed in the absence of cerium(III) chloride (CeCl₃). asianpubs.org This suggests that the reaction conditions play a critical role in its formation. Future research should conduct comprehensive mechanistic studies to fully elucidate this and other potential formation pathways. This includes:
Kinetic and Thermodynamic Studies: Investigating the reaction kinetics and thermodynamics under various process conditions (e.g., temperature, pH, catalysts, and solvent systems) to identify the factors that promote or inhibit the formation of the ketone.
Forced Degradation Studies: Subjecting Montelukast to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines, such as heat, humidity, light, and oxidation, to determine the propensity for the formation of this compound as a degradation product. researchgate.netnih.govnih.gov Montelukast is known to be sensitive to light and oxidation, which can lead to the formation of various degradants like the cis-isomer and sulfoxide (B87167). researchgate.netnih.govgoogle.com Understanding if these conditions also favor ketone formation is crucial.
Computational Modeling: Employing computational chemistry to model the reaction pathways and transition states, providing theoretical insight into the formation mechanism and helping to predict conditions that would minimize its generation.
A thorough understanding of these mechanisms will enable the rational design of manufacturing processes and formulation strategies that prevent the formation of this impurity.
Detailed In Vivo Pharmacological and Toxicological Characterization of this compound
The safety of any pharmaceutical product is paramount, and this necessitates a thorough toxicological evaluation of its impurities. Currently, there is a significant lack of publicly available pharmacological and toxicological data for this compound. A safety data sheet for the compound indicates it may cause skin and eye irritation, but data regarding genotoxicity, carcinogenicity, and reproductive toxicity is absent. lgcstandards.com
One study that quantified various impurities in commercial Montelukast products focused its toxicological assessment on the sulfoxide impurity, as it was found to exceed qualification limits in some products, highlighting the absence of toxicity data for other impurities. nih.gov This knowledge gap for this compound represents a critical area for future research.
A comprehensive toxicological profile needs to be established through a series of in vivo studies. This should include:
Acute and Chronic Toxicity Studies: To determine the potential for systemic toxicity following single and repeated dose administrations in relevant animal models.
Genotoxicity Assays: A battery of tests, including the Ames test for bacterial mutagenicity and in vitro and in vivo chromosomal aberration tests, to assess the mutagenic and clastogenic potential of the impurity. nih.gov
Pharmacological Activity Screening: Investigating whether this compound possesses any pharmacological activity, either similar to or different from the parent drug. This is important as an active impurity could lead to unintended pharmacological effects. It is known that the sulfoxide impurity is considered pharmacologically inactive. rroij.com
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: To understand the pharmacokinetic behavior of the impurity if it were to be present in the final drug product.
The data generated from these studies are essential for establishing a scientifically justified specification limit for this compound in the drug substance and product.
Development of Novel Impurity Mitigation and Control Strategies in Montelukast Production
The ultimate goal of understanding impurity formation is to prevent it. Future research should focus on developing innovative strategies to mitigate and control the levels of this compound during the manufacturing process.
Building on existing knowledge, several avenues can be explored:
Process Optimization and Redesign: Based on mechanistic studies, the synthetic route can be optimized to avoid conditions that favor the formation of the ketone. This could involve modifying reaction parameters, using alternative reagents, or redesigning the synthetic pathway altogether. acs.org
Advanced Purification Techniques: Research into more efficient purification methods is warranted. While crystallization and the formation of amine salts are used to purge impurities, rsc.org exploring techniques like preparative supercritical fluid chromatography (SFC) or continuous crystallization could offer higher purity and yield.
Implementation of Process Analytical Technology (PAT): PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. researchgate.netnih.gov Implementing in-line or on-line analytical tools, such as Raman or near-infrared (NIR) spectroscopy, could allow for real-time monitoring of the reaction mixture. americanpharmaceuticalreview.com This would enable proactive control of the process to prevent excursions that could lead to the formation of this compound, ensuring consistent quality by design (QbD). stepscience.com
| Strategy | Description | Potential Impact on Control |
| Process Optimization | Modifying reaction conditions (temperature, reagents, solvents) based on mechanistic understanding. | Minimizes formation of the impurity at its source. |
| Advanced Purification | Employing techniques like continuous crystallization or preparative SFC. | Enhances removal efficiency of the impurity from the crude product. |
| Process Analytical Technology (PAT) | Implementing real-time, in-process monitoring and control of critical process parameters. | Enables proactive prevention of impurity formation and ensures consistent process performance. |
By focusing research on these key areas, the pharmaceutical industry can ensure the consistent production of high-quality Montelukast, minimizing the presence of this compound and thereby safeguarding patient health.
Q & A
Q. How can structure-activity relationship (SAR) studies improve the therapeutic profile of this compound analogs?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation, bioisosteres) and evaluate activity via 3D-QSAR models. Use molecular docking to predict binding affinities to target receptors (e.g., cysteinyl leukotriene receptors). Prioritize candidates with improved LogP and metabolic stability profiles .
Q. What methodologies enable the integration of mixed-methods data in meta-analyses of this compound toxicity?
- Methodological Answer : Combine quantitative toxicity data (e.g., LD₅₀, NOAEL) with qualitative findings (e.g., histopathology reports) using convergent parallel design. Apply thematic analysis to identify recurrent adverse effects and quantify their prevalence via random-effects meta-regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
